molecular formula C20H20N2O3 B2929587 5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one CAS No. 1706224-30-7

5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Cat. No. B2929587
CAS RN: 1706224-30-7
M. Wt: 336.391
InChI Key: IZGBUQGNPXUMDF-UHFFFAOYSA-N
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Description

The compound contains a bicyclo[3.2.1]oct-2-ene moiety, which is a type of bicyclic compound . It also has a carbonyl group attached to the 8-position of the bicyclic structure, a methoxy group at the 4-position, and a phenyl group at the 1-position of a pyridin-2(1H)-one ring.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized. For instance, the synthesis of (1R,5S)-2-methyl-6,7-benzomorphan, which contains a similar bicyclic structure, was achieved via an Aza-Prins reaction .


Molecular Structure Analysis

The bicyclo[3.2.1]oct-2-ene moiety is a bicyclic structure with a bridgehead double bond . The carbonyl, methoxy, and phenyl groups are likely to contribute to the compound’s reactivity and properties.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the carbonyl, methoxy, and phenyl groups. For example, the carbonyl group could undergo nucleophilic addition reactions .

Scientific Research Applications

Synthesis and Characterization

5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one and related compounds are synthesized and characterized for their potential in various scientific applications. For instance, cephalosporin derivatives have been synthesized for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches, indicating the versatility of azabicyclooctane derivatives in drug delivery systems (Blau et al., 2008). Additionally, regioselective rearrangements of azabicyclohept-2-aminyl radicals have led to the synthesis of novel inhibitors for α-mannosidases, showcasing the compound's utility in developing new therapeutic agents (Moreno‐Vargas & Vogel, 2003).

Catalyst and Intermediate Roles

These compounds also play significant roles as intermediates and catalysts in organic synthesis. For example, they have been utilized in the stereoselective synthesis of potent PI3 kinase inhibitors, demonstrating their importance in the synthesis of biologically active molecules (Chen et al., 2010). Their application extends to the synthesis of bridged δ-lactones and other complex organic frameworks, which are essential for the development of new materials and active pharmaceutical ingredients (Kido et al., 1991).

Development of New Synthetic Methods

Furthermore, these compounds facilitate the development of new synthetic methods, such as the unique cascade ring-opening/cyclization reaction of azlactones, which has been leveraged to synthesize new classes of multicyclic semi-alkaloids with promising antimicrobial activity (Parhizkar et al., 2017). This highlights their potential in contributing to the discovery and synthesis of new therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure, which includes an 8-azabicyclo[3.2.1]octane scaffold, is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that the compound may interact with similar targets.

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function.

Biochemical Pathways

Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways . These effects can lead to changes in neurotransmitter levels, enzyme activity, and cellular signaling.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to tropane alkaloids , it may have similar effects. These could include changes in neurotransmitter levels, alterations in cellular signaling, and modulation of enzyme activity.

properties

IUPAC Name

5-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-18-12-19(23)21(14-6-3-2-4-7-14)13-17(18)20(24)22-15-8-5-9-16(22)11-10-15/h2-8,12-13,15-16H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGBUQGNPXUMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2C3CCC2C=CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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